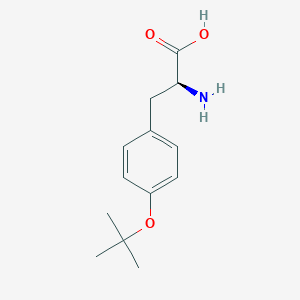

O-tert-Butyl-L-tyrosine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZIFNXFAFKRKT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428576 | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-59-8 | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18822-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-tert-Butyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

O-tert-Butyl-L-tyrosine: A Linchpin in Modern Biochemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-tert-Butyl-L-tyrosine is a chemically modified derivative of the amino acid L-tyrosine, engineered to serve a critical function in the precise, stepwise construction of peptides and proteins. Its primary role in biochemistry is to act as a protected building block, specifically within the domain of solid-phase peptide synthesis (SPPS), the dominant methodology for producing synthetic peptides for research, diagnostics, and therapeutic applications. The addition of the tert-butyl (tBu) group to the phenolic hydroxyl side chain of tyrosine is a strategic chemical maneuver that prevents unwanted side reactions, thereby ensuring the fidelity and purity of the final peptide product.

The Core Application: A Protecting Group in Peptide Synthesis

In the chemical synthesis of peptides, amino acids are sequentially coupled to form a linear chain. However, many amino acids, including tyrosine, possess reactive functional groups in their side chains. The phenolic hydroxyl group of tyrosine is nucleophilic and can be improperly acylated during the coupling of the next amino acid in the sequence.[1][2][3] This leads to the formation of branched impurities and significantly reduces the yield of the desired peptide.[1][3]

Key Advantages of the tert-Butyl Protecting Group for Tyrosine:

-

Base Stability: The tBu ether is completely stable to the piperidine solution used for Nα-Fmoc group removal in each cycle of the synthesis.[1]

-

Acid Lability: It is efficiently cleaved by strong acids, typically trifluoroacetic acid (TFA), during the final step when the completed peptide is cleaved from the solid support resin.[1][4]

-

Prevention of Side Reactions: It effectively masks the hydroxyl group, ensuring that peptide bond formation occurs exclusively at the N-terminus of the growing chain.[1][7]

This strategic protection makes derivatives like Nα-Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH) and Nα-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH) indispensable reagents in the synthesis of complex, biologically active peptides.[7][8][9]

Chemical Synthesis Workflow: The Fmoc/tBu Strategy

The incorporation of this compound is a central step in the iterative cycle of solid-phase peptide synthesis. The general workflow is a meticulously controlled sequence of deprotection, activation, coupling, and washing steps.

Quantitative Data Summary

The efficiency of coupling and deprotection steps is critical for the overall yield and purity of the final peptide. The choice of reagents, reaction times, and the specific amino acid sequence all influence these outcomes. The tables below summarize typical quantitative parameters for the coupling of Fmoc-Tyr(tBu)-OH.

Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling (0.1 mmol Scale)

| Reagent/Component | Equivalents (relative to resin loading) | Purpose |

|---|---|---|

| Fmoc-Tyr(tBu)-OH | 2 - 5 | Amino acid to be coupled |

| Coupling Reagents | ||

| HBTU/HATU | 1.9 - 5 | Uronium/Aminium salt activator |

| DIC | 3 - 5.5 | Carbodiimide activator |

| Additives | ||

| HOBt/HOAt | 3 - 5.5 | Reduces racemization, improves efficiency |

| Bases | ||

| DIPEA | 4 - 10 | Tertiary amine base for activation |

| 2,4,6-Collidine | 4 - 10 | Weaker base to minimize racemization |

Source: Data compiled from BenchChem Application Notes.[10]

Table 2: Comparative Purity of a Model Peptide with Different Tyrosine Protecting Groups

| Tyrosine Derivative | Cleavage Condition | Crude Purity by HPLC (%) |

|---|---|---|

| Fmoc-Tyr(tBu)-OH | 95% TFA | ~75% |

| Fmoc-Tyr(Trt)-OH | 95% TFA | ~85% |

| Fmoc-Tyr(2-Cl-Trt)-OH | 1% TFA in DCM | >90% (Protected Fragment) |

Source: Data derived from comparative studies.[2] Note: Purity is sequence-dependent. The Trityl (Trt) and 2-Chlorotrityl (2-Cl-Trt) groups are more acid-labile than tBu, allowing for milder cleavage conditions which can reduce side reactions and improve purity.[2][11]

Experimental Protocols

The following are generalized protocols for key steps involving Fmoc-Tyr(tBu)-OH in a manual SPPS workflow at a 0.1 mmol scale.

Protocol 1: Nα-Fmoc Deprotection

-

Resin Preparation: Swell the peptide-resin (0.1 mmol) in 5 mL of N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel for 30-60 minutes. Drain the solvent.[4]

-

Initial Deprotection: Add 5 mL of deprotection solution (20% piperidine in DMF) to the resin. Agitate for 3-5 minutes and drain.[4]

-

Main Deprotection: Add a fresh 5 mL aliquot of the deprotection solution. Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), Isopropanol (IPA) (3 x 5 mL), and finally DMF (5 x 5 mL) to remove all traces of piperidine.[10][11]

Protocol 2: Coupling of Fmoc-Tyr(tBu)-OH using HBTU/DIPEA

-

Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (0.3 mmol, 3 eq.), HBTU (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq.) to the mixture. Allow the solution to pre-activate for 2-5 minutes.[10]

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin from Protocol 1. Agitate the reaction mixture at room temperature for 1-2 hours.[10]

-

Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[12]

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

-

Resin Preparation: After the final coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

-

Cleavage: In a fume hood, add 5 mL of a freshly prepared cleavage cocktail to the resin. A common cocktail for peptides containing Tyr(tBu) is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[13] TIS acts as a scavenger to trap the reactive tert-butyl cations released during deprotection, preventing re-alkylation of sensitive residues like tryptophan or tyrosine itself.[14]

-

Reaction: Agitate the mixture at room temperature for 2-3 hours.[4]

-

Peptide Collection: Filter the resin and collect the filtrate, which contains the deprotected peptide, into a centrifuge tube.

-

Precipitation: Add the TFA solution dropwise to a 10-fold volume excess of cold diethyl ether. A white precipitate of the crude peptide should form.[4]

-

Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether. Dry the final peptide pellet under vacuum.[4]

Application in Drug Development and Research

Synthetic peptides created using this compound are instrumental in studying cellular signaling pathways, particularly those mediated by tyrosine phosphorylation.[8][11] Tyrosine kinases are a major class of enzymes that regulate cell growth, differentiation, and apoptosis; their dysregulation is a hallmark of many cancers. Synthetic peptides that mimic kinase substrates or inhibitors are vital tools for research and are foundational to the development of targeted cancer therapies.

For example, a synthetic peptide designed to inhibit a specific SH2 domain (a protein domain that recognizes phosphotyrosine) can be used to disrupt a cancer-related signaling pathway. The synthesis of this inhibitor would rely on Fmoc-Tyr(tBu)-OH to correctly incorporate the key tyrosine residue.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Overview of Custom Peptide Synthesis [peptide2.com]

- 15. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Physicochemical Properties of O-tert-Butyl-L-tyrosine (H-Tyr(tBu)-OH)

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-tert-Butyl-L-tyrosine, commonly abbreviated as H-Tyr(tBu)-OH, is a crucial derivative of the amino acid L-tyrosine utilized extensively in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS). The introduction of the tert-butyl (tBu) group to the phenolic hydroxyl moiety of tyrosine serves as a vital protecting group strategy, preventing unwanted side reactions during peptide chain elongation. This technical guide provides an in-depth analysis of the core physicochemical properties of H-Tyr(tBu)-OH, detailed experimental protocols for their determination, and a discussion of its primary application in peptide synthesis, illustrated through logical and experimental workflows.

Chemical Identity and Structure

H-Tyr(tBu)-OH is characterized by the covalent attachment of a tert-butyl group via an ether linkage to the para-hydroxyl group of the tyrosine side chain. This modification is fundamental to its utility, rendering the otherwise reactive hydroxyl group inert under the conditions required for peptide coupling.

Table 1: Chemical Identifiers for H-Tyr(tBu)-OH

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-[4-(tert-butoxy)phenyl]propanoic acid |

| CAS Number | 18822-59-8[1][2] |

| Molecular Formula | C₁₃H₁₉NO₃[1][2] |

| SMILES | CC(C)(C)Oc1ccc(C--INVALID-LINK--C(O)=O)cc1 |

| InChI Key | SNZIFNXFAFKRKT-NSHDSACASA-N |

Physicochemical Properties

The physical and chemical properties of H-Tyr(tBu)-OH are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.

Table 2: Quantitative Physicochemical Data for H-Tyr(tBu)-OH

| Property | Value | Source(s) |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 238-243 °C | [1] |

| Boiling Point (Predicted) | 374.5 ± 32.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.124 g/cm³ | [1] |

| Flash Point (Predicted) | 180.3 ± 25.1 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. For long-term storage, desiccate at -20°C. | [1][3] |

Spectroscopic Analysis

While extensive experimental spectra for H-Tyr(tBu)-OH are not widely published in public databases, its structure allows for a reliable prediction of its key spectroscopic features. Most available data pertains to its N-terminally protected form, Fmoc-Tyr(tBu)-OH.

-

¹H NMR Spectroscopy (Predicted):

-

tert-Butyl Protons: A characteristic sharp singlet integrating to 9 protons is expected around δ 1.3 ppm.[4] This is often the most prominent signal in the spectrum.

-

Aromatic Protons: Two doublets, each integrating to 2 protons, are expected for the para-substituted benzene ring, typically in the range of δ 6.8-7.2 ppm.

-

Alpha-Proton (α-H): A multiplet (doublet of doublets or triplet) is expected between δ 3.5-4.0 ppm.

-

Beta-Protons (β-CH₂): Two diastereotopic protons adjacent to the chiral center will appear as a multiplet, typically between δ 2.8-3.2 ppm.

-

Amine and Carboxyl Protons: These signals (NH₂ and COOH) are broad and their chemical shifts are highly dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy (Predicted):

-

tert-Butyl Carbons: A quaternary carbon (C(CH₃)₃) signal is expected around δ 78-80 ppm, with the methyl carbons appearing as a strong signal around δ 28-30 ppm.

-

Carbonyl Carbon: The carboxylic acid carbon signal is expected in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals for the six aromatic carbons would appear between δ 115-158 ppm.

-

Alpha-Carbon (α-C): Expected around δ 55-60 ppm.

-

Beta-Carbon (β-C): Expected around δ 35-40 ppm.

-

-

FTIR Spectroscopy (Predicted):

-

O-H Stretch: A broad absorption band from the carboxylic acid is expected from 2500-3300 cm⁻¹.

-

N-H Stretch: A moderate absorption from the primary amine is expected around 3300-3500 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.

-

C-O Stretch: A strong signal for the aryl-alkyl ether bond is expected around 1240-1250 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

-

Role in Peptide Synthesis & Orthogonal Protection

The primary application of H-Tyr(tBu)-OH is as a building block in Solid-Phase Peptide Synthesis (SPPS). The tBu group exemplifies the principle of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting others.

In the most common SPPS strategy (Fmoc/tBu chemistry), the temporary Nα-amino protecting group (Fmoc) is base-labile, while the "permanent" side-chain protecting groups (like tBu) are acid-labile. This orthogonality allows for the selective deprotection of the N-terminus for chain elongation, while the side chain remains protected until the final cleavage step.

References

O-tert-Butyl-L-tyrosine: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of O-tert-Butyl-L-tyrosine, a critical amino acid derivative for professionals in biochemical research and pharmaceutical development. This document outlines its chemical structure, molecular properties, and a detailed protocol for its application in solid-phase peptide synthesis.

Core Compound Properties

This compound, systematically known as (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid, is a derivative of the amino acid L-tyrosine.[1] The introduction of a tert-butyl group to the phenolic hydroxyl functional group enhances its stability and solubility, making it an invaluable building block in the synthesis of peptides and other complex molecules.[2] This modification prevents unwanted side reactions during synthesis, particularly in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₃[1][2][3] |

| Molecular Weight | 237.29 g/mol [1][3] |

| CAS Number | 18822-59-8[1][2][3] |

| Appearance | White powder or crystal[2][3] |

| Melting Point | 238-243 °C[3][4] |

| Optical Rotation | [α]D²⁰ = -29 ± 2° (c=1 in THF:H₂O 1:1)[2] |

| Purity (Typical) | ≥97%[2][3][4] |

| IUPAC Name | (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid[1] |

Chemical Structure Visualization

The chemical structure of this compound is depicted below, illustrating the L-tyrosine backbone with the characteristic tert-butyl ether linkage at the para position of the phenyl ring.

Caption: Chemical structure of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is commonly utilized in its Nα-Fmoc protected form, Fmoc-Tyr(tBu)-OH , for Fmoc/tBu solid-phase peptide synthesis. The following protocol outlines the key steps for incorporating this amino acid into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials and Reagents:

-

Fmoc-Tyr(tBu)-OH

-

Rink Amide Resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

Coupling Reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Cleavage Cocktail: e.g., Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane)

-

Diethyl ether (cold)

-

Peptide synthesis vessel

-

Shaker/agitator

Workflow Diagram:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodology:

1. Resin Preparation and Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF or DCM to the resin.

-

Allow the resin to swell by agitating for at least 30-60 minutes at room temperature.

-

Drain the solvent.

2. Nα-Fmoc Group Deprotection:

-

To the swelled resin, add a solution of 20% piperidine in DMF.

-

Agitate for 3-5 minutes and then drain the solution.

-

Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the solution and wash the resin thoroughly with DMF (typically 4-6 times) to remove all traces of piperidine.

3. Coupling of Fmoc-Tyr(tBu)-OH:

-

In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (typically 1.5-4 equivalents relative to the resin loading) and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in a minimal amount of DMF.

-

Add DIEA (2-8 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

4. Washing:

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.

5. Final Cleavage and Side-Chain Deprotection:

-

After the entire peptide sequence has been assembled, wash the final peptide-resin with DCM and dry it under vacuum.

-

In a fume hood, add a freshly prepared cleavage cocktail (e.g., a mixture of TFA, water, and scavengers) to the dried resin. The tert-butyl protecting group on the tyrosine side chain is labile to strong acids like TFA.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

6. Peptide Precipitation and Recovery:

-

Add the TFA filtrate dropwise to a centrifuge tube containing a 10-fold volume of cold diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers and cleavage byproducts.

-

Dry the final peptide pellet under vacuum. The crude peptide can then be purified using techniques such as reverse-phase HPLC.

References

A Comprehensive Technical Guide to O-tert-Butyl-L-tyrosine and its Derivatives in Chemical Research

For Immediate Release

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of the nomenclature, applications, and relevant biochemical pathways associated with O-tert-Butyl-L-tyrosine, a critical reagent in peptide synthesis and broader chemical research.

Nomenclature and Identification: A Landscape of Synonyms

This compound and its derivatives are known by a variety of names in chemical literature and commercial catalogs. Understanding this nomenclature is crucial for efficient literature searching and procurement. The following table summarizes the key synonyms, abbreviations, and chemical identifiers.

| Core Compound/Derivative | Systematic Name(s) | Common Abbreviations | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | L-Tyrosine, O-(1,1-dimethylethyl)-; (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | H-Tyr(tBu)-OH; L-Tyr(tBu)-OH | 18822-59-8 | C13H19NO3 | 237.29 |

| Boc-O-tert-Butyl-L-tyrosine | N-[(1,1-dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-tyrosine; (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Boc-Tyr(tBu)-OH; Boc-O-tert-butyl-L-tyrosine | 47375-34-8 | C18H27NO5 | 337.41 |

| Fmoc-O-tert-Butyl-L-tyrosine | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(1,1-dimethylethyl)-L-tyrosine; (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid | Fmoc-Tyr(tBu)-OH; Fmoc-O-tert-butyl-L-tyrosine | 71989-38-3 | C28H29NO5 | 459.5 |

| This compound methyl ester hydrochloride | L-Tyrosine, O-(1,1-dimethylethyl)-, methyl ester, hydrochloride | L-Tyr(tBu)-OMe·HCl | 52616-82-7 (ester), 51482-39-4 (HCl salt) | C14H22ClNO3 | 287.8 |

| This compound t-butyl ester hydrochloride | L-Tyrosine, O-(1,1-dimethylethyl)-, 1,1-dimethylethyl ester, hydrochloride | L-Tyr(tBu)-OtBu·HCl | 17083-23-7 | C17H28ClNO3 | 329.8 |

Logical Relationships of this compound Derivatives

The relationship between the core this compound and its commonly used protected forms in peptide synthesis can be visualized as a hierarchical structure. The core molecule is derivatized with protecting groups on the alpha-amino (N-terminus) to facilitate controlled peptide chain elongation.

Experimental Protocols: Application in Peptide Synthesis

This compound derivatives are fundamental in solid-phase peptide synthesis (SPPS), where the tert-butyl group protects the phenolic hydroxyl side chain from unwanted reactions.[1][2] The choice between an N-α-Fmoc or N-α-Boc protecting group dictates the overall synthetic strategy.

Standard Protocol for Fmoc-Tyr(tBu)-OH Coupling in SPPS

This protocol outlines a single coupling cycle for incorporating an Fmoc-Tyr(tBu)-OH residue into a growing peptide chain on a solid support.[3]

1. Resin Preparation and Swelling:

-

The peptide-resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]

-

The DMF is then drained.

2. N-α-Fmoc Deprotection:

-

A solution of 20% piperidine in DMF is added to the resin and agitated for 5 minutes.[3]

-

The solution is drained, and a fresh 20% piperidine in DMF solution is added for an additional 10-15 minutes to ensure complete Fmoc removal.[1][3]

-

The resin is thoroughly washed with DMF to remove all traces of piperidine.[3]

-

A Kaiser test can be performed to confirm the presence of free primary amines (a positive test yields a dark blue color).[3]

3. Amino Acid Activation and Coupling (HBTU/DIPEA Method):

-

In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 eq.), HBTU (2.9-3 eq.), and an additive like HOBt (3 eq.) in DMF.[2][3]

-

Add diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[2][3]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

The reaction mixture is agitated at room temperature for 1-2 hours.[3]

4. Monitoring and Washing:

-

The completion of the coupling reaction is monitored using a qualitative test, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[3]

-

After a complete reaction, the coupling solution is drained, and the resin is washed extensively with DMF.[3]

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Tert-Butyl Group in Tyrosine Protection

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic protection of reactive amino acid side chains is paramount to achieving high-purity, high-yield products. For tyrosine, an amino acid pivotal to numerous biological processes, its nucleophilic phenolic hydroxyl group presents a significant synthetic challenge. This technical guide provides a comprehensive overview of the tert-butyl (tBu) group's critical role in masking this reactivity, ensuring the fidelity of peptide chain elongation. We will delve into the chemical principles, experimental methodologies, and quantitative data that underscore the tBu group's prominence in modern peptide chemistry, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.

The Imperative of Tyrosine Side-Chain Protection

The hydroxyl group of tyrosine is susceptible to several undesirable side reactions during peptide synthesis, most notably O-acylation during coupling steps, which leads to the formation of branched peptide impurities.[1] Furthermore, the electron-rich aromatic ring can be alkylated by carbocations generated during the acid-mediated deprotection of other protecting groups.[2] The temporary masking of this hydroxyl group is therefore essential for a successful and efficient synthesis.[3]

The ideal protecting group for tyrosine must exhibit orthogonality, meaning it can be removed under conditions that do not affect other protecting groups on the peptide, particularly the temporary Nα-amino protecting group.[3] The tert-butyl group, in the form of a tert-butyl ether, has emerged as a cornerstone of modern peptide synthesis due to its unique stability profile.[2][3]

The Tert-Butyl Group: A Strategic Choice

The tBu group's efficacy stems from its acid lability and stability to the basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group from the Nα-terminus in each cycle of solid-phase peptide synthesis (SPPS).[3] This orthogonality is the bedrock of the Fmoc/tBu strategy.[3] While stable to the piperidine solution used for Fmoc deprotection, the tBu ether is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin.[2][4]

The primary functions of the tBu group in tyrosine protection are:

-

Prevention of O-acylation: By rendering the hydroxyl group chemically inert, the tBu group prevents its acylation during peptide bond formation.[2]

-

Prevention of Alkylation: The tBu ether linkage is stable under the mildly acidic conditions sometimes used for the removal of other protecting groups (like Boc), thus protecting the phenolic oxygen and deactivating the aromatic ring towards electrophilic substitution by carbocation intermediates.[2]

-

Enhanced Solubility: The presence of the tBu group can improve the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS.[3]

Quantitative Data on Deprotection and Side Reactions

The acid-mediated removal of the tBu group generates a reactive tert-butyl cation.[3] This cation can alkylate nucleophilic side chains, particularly tryptophan and methionine, leading to undesired byproducts.[2][5] To mitigate this, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[3]

The following table summarizes the efficacy of different scavenger cocktails in preventing S-tert-butylation of a model cysteine-containing peptide.

| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |

| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |

| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |

| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | 98 | 2 |

| Data is illustrative and the optimal scavenger cocktail depends on the specific peptide sequence and reaction conditions.[3] |

The stability of the tyrosine side-chain protecting group is a critical factor. The following table compares the stability of various protected tyrosine derivatives under conditions simulating Nα-deprotection in Boc-SPPS (treatment with trifluoroacetic acid).

| Protected Tyrosine Derivative | % Deprotection after 18h in 50% TFA/DCM | Major Side Product |

| Boc-Tyr(Bzl)-OH | 2.5 | 3-benzyltyrosine |

| Boc-Tyr(2,6-Cl2Bzl)-OH | <0.1 | Not significant |

| This data highlights the enhanced stability of the 2,6-dichlorobenzyl group over the benzyl group in Boc-SPPS.[6] |

Experimental Protocols

Detailed methodologies for the synthesis of protected tyrosine and its incorporation into peptides are crucial for reproducible results.

Synthesis of Fmoc-Tyr(tBu)-OH

A common route for the preparation of Fmoc-Tyr(tBu)-OH involves the following steps:[3]

-

Suspension: Suspend O-tert-butyl-L-tyrosine in a suitable solvent such as dioxane.

-

Acylation: Perform an acylation reaction using an Fmoc-donating reagent like fluorenylmethyloxycarbonyl azide (Fmoc-N3).

-

Extraction: Upon completion of the reaction, adjust the pH of the mixture to 9-10 and extract the crude product with an organic solvent like ethyl acetate.

-

Purification: Purify the extracted product by recrystallization to obtain the final Fmoc-Tyr(tBu)-OH.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Tyr(tBu)-OH

The iterative cycle of SPPS using the Fmoc/tBu strategy is as follows:[3][7]

-

Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20-25% solution of piperidine in DMF to remove the Fmoc group from the resin's linker or the previously coupled amino acid.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Pre-activate the Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3-5 equivalents) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Monitor the reaction's completion using a qualitative test like the Kaiser test.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Deprotection and Cleavage

After the final amino acid has been coupled:[3]

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid.

-

Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.

-

Cleavage: Treat the peptide-resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers (e.g., TFA/water/triisopropylsilane (TIS); 95/2.5/2.5 v/v/v). This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the tBu group from tyrosine.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Key Concepts

Diagrams illustrating the logical relationships and workflows are essential for a clear understanding of the tyrosine protection strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-Tyr(tBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, commonly abbreviated as Fmoc-Tyr(tBu)-OH, is a cornerstone reagent in modern solid-phase peptide synthesis (SPPS).[1] Its widespread use stems from a strategically designed dual-protection system that enables the efficient and high-fidelity assembly of complex peptide chains.[1][2] This guide provides a comprehensive overview of its core features, quantitative data, and detailed experimental protocols for its application.

The primary challenge in synthesizing peptides containing tyrosine is the reactivity of its phenolic hydroxyl side chain, which can lead to undesirable side reactions, compromising the yield and purity of the final product.[2] Fmoc-Tyr(tBu)-OH addresses this by employing two distinct protecting groups with different chemical labilities, a concept known as an "orthogonal protection strategy".[1][3]

-

Fmoc Group (Nα-protection): The 9-fluorenylmethoxycarbonyl group shields the alpha-amino terminus of the tyrosine. This group is base-labile and is selectively removed under mild alkaline conditions, typically with a piperidine solution, to allow for the next amino acid coupling.[2][4]

-

tBu Group (Side-chain protection): The tert-butyl ether protects the phenolic hydroxyl group on the tyrosine side chain. This group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin support.[2][3][5]

This orthogonal scheme is fundamental to the popular Fmoc/tBu SPPS strategy, allowing for the iterative elongation of the peptide chain followed by a single, final deprotection step.[3][5]

Physicochemical and Technical Data

A foundational understanding of the properties of Fmoc-Tyr(tBu)-OH is essential for its effective application.[5] The following table summarizes its key characteristics.

| Property | Value | References |

| Formal Name | O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | [5][6] |

| CAS Number | 71989-38-3 | [5][7] |

| Molecular Formula | C₂₈H₂₉NO₅ | [5][6] |

| Molecular Weight | 459.5 g/mol | [5][8] |

| Appearance | White to off-white solid/powder | [5][9] |

| Melting Point | 150-156 °C | [9][10] |

| Optical Rotation | [α]20/D −29±2°, c = 1% in DMF | |

| Side-Chain Protecting Group | tert-Butyl (tBu) | [5] |

| Protecting Group Lability | Fmoc: Base-labile (e.g., 20% piperidine in DMF) tBu: Acid-labile (e.g., TFA) | [2][5] |

| Solubility | Soluble in DMF, DMSO; Sparingly soluble in water. | [6][9] |

| Storage Temperature | +2°C to +8°C, Store below +30°C | [9][11] |

Experimental Protocols

The following sections detail standardized procedures for the use of Fmoc-Tyr(tBu)-OH in a typical Fmoc-based solid-phase peptide synthesis workflow.

Resin Preparation and Swelling

-

Objective: To swell the solid support resin, making the functional sites accessible for reaction.

-

Procedure:

-

Place the desired amount of resin (e.g., Rink Amide, Wang) in a fritted syringe reaction vessel.[5]

-

Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 5 mL).[5]

-

Agitate the mixture gently for 30-60 minutes at room temperature.[5]

-

Drain the solvent completely.[5]

-

Nα-Fmoc Group Deprotection

-

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide chain.

-

Procedure:

-

Add a 20% solution of piperidine in DMF to the swelled resin.[5][12]

-

Agitate the mixture for 3-5 minutes and then drain the solution.[5]

-

Add a fresh aliquot of the 20% piperidine/DMF solution.[5]

-

Continue agitation for an additional 15-20 minutes to ensure complete deprotection.[5]

-

Drain the solution and wash the resin thoroughly with DMF (4-5 times) to remove all traces of piperidine.[5][12]

-

Fmoc-Tyr(tBu)-OH Coupling

-

Objective: To activate and couple Fmoc-Tyr(tBu)-OH to the newly deprotected N-terminal amine of the growing peptide chain.

-

Procedure:

-

Prepare the activated amino acid solution. In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (e.g., 1.0 mmol) and a coupling agent like HBTU (e.g., 0.9 mmol) in DMF.[12] Add an activation base such as N,N-diisopropylethylamine (DIEA).[12]

-

Add the freshly activated amino acid solution to the deprotected resin.[5]

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.[5]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction.[12]

-

Final Cleavage and Side-Chain Deprotection

-

Objective: To simultaneously cleave the completed peptide from the resin support and remove the acid-labile side-chain protecting groups, including the tBu group from tyrosine.

-

Procedure:

-

Ensure the peptide-resin is thoroughly washed (e.g., with DCM) and dried.[12]

-

In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS) or other appropriate scavengers.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Agitate the mixture at room temperature for 2-3 hours.[5]

-

Filter the resin and collect the filtrate, which now contains the fully deprotected peptide.[5]

-

Peptide Precipitation and Isolation

-

Objective: To precipitate the crude peptide from the cleavage solution.

-

Procedure:

-

Reduce the volume of the TFA filtrate if necessary using a stream of nitrogen.

-

Add the concentrated TFA solution dropwise into a centrifuge tube containing a 10-fold volume of cold diethyl ether.[5]

-

A white precipitate of the crude peptide should form.[5]

-

Centrifuge the mixture to pellet the peptide, then carefully decant the ether.[5]

-

Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation step 2-3 times.[5]

-

Dry the final peptide pellet under vacuum.[5]

-

Visualizing the Process and Chemistry

Diagrams created using Graphviz provide a clear visual representation of the workflows and chemical principles involved in using Fmoc-Tyr(tBu)-OH.

Caption: The iterative cycle of deprotection and coupling in SPPS using Fmoc-Tyr(tBu)-OH.

Caption: Orthogonal deprotection strategy for Fmoc-Tyr(tBu)-OH.

Conclusion

Fmoc-Tyr(tBu)-OH is an indispensable reagent for the routine incorporation of tyrosine into synthetic peptides via Fmoc-based solid-phase synthesis.[3] Its orthogonal protection scheme ensures the integrity of the reactive tyrosine side chain throughout the iterative elongation process, preventing side reactions and simplifying the purification of the final product.[2][13] The compatibility of its tert-butyl protecting group with the standard TFA cleavage protocol makes it the preferred and most efficient choice for achieving high-purity, high-yield synthetic peptides for research, diagnostics, and therapeutic development.[3][5]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. discofinechem.com [discofinechem.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Fmoc-Tyr(tBu)-OH Novabiochem 71989-38-3 [sigmaaldrich.com]

- 11. Fmoc-Tyr(tBu)-OH | 71989-38-3 [chemicalbook.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to the Acid Lability of the Tert-Butyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl (t-Bu) protecting group is a cornerstone in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and natural product synthesis. Its widespread use stems from its robustness under a wide range of chemical conditions and its facile removal under specific, mild acidic conditions. This technical guide provides a comprehensive overview of the acid-catalyzed cleavage of the tert-butyl protecting group, detailing the underlying mechanisms, factors influencing its lability, and practical experimental protocols for its removal from various functional groups.

Core Principles of the Tert-Butyl Protecting Group

The tert-butyl group is most commonly used to protect carboxylic acids as tert-butyl esters, alcohols and phenols as tert-butyl ethers, and amines as tert-butyloxycarbonyl (Boc) carbamates. The stability of the tert-butyl group is attributed to the steric hindrance provided by the bulky t-Bu group, which shields the protected functional group from nucleophilic attack.

The key to the utility of the tert-butyl protecting group lies in its susceptibility to cleavage under acidic conditions. This "acid lability" allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups), a concept known as orthogonality in protecting group strategy.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed deprotection of tert-butyl protected functional groups proceeds through a unimolecular elimination (E1) or substitution (SN1) mechanism, driven by the formation of the highly stable tertiary tert-butyl carbocation.

2.1. Deprotection of Tert-Butyl Esters and Ethers

The deprotection of tert-butyl esters and ethers follows a similar mechanistic pathway. The reaction is initiated by the protonation of the ether oxygen (for ethers) or the carbonyl oxygen (for esters). Subsequent cleavage of the C-O bond results in the formation of the corresponding carboxylic acid or alcohol and the tert-butyl carbocation.

2.2. Deprotection of Tert-Butyloxycarbonyl (Boc) Protected Amines

The deprotection of Boc-protected amines also proceeds via an acid-catalyzed mechanism. Protonation of the carbonyl oxygen of the Boc group is followed by the loss of the tert-butyl cation to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield the free amine and carbon dioxide.

2.3. Fate of the Tert-Butyl Cation and the Role of Scavengers

The tert-butyl carbocation generated during deprotection is a reactive electrophile. In the absence of a nucleophile, it can deprotonate to form isobutylene gas. However, it can also alkylate nucleophilic functional groups within the substrate or solvent. To prevent these unwanted side reactions, "scavengers" are often added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.

Factors Influencing Acid Lability

The rate of acid-catalyzed deprotection of tert-butyl groups is influenced by several factors:

-

Strength of the Acid: Stronger acids lead to faster deprotection rates. Trifluoroacetic acid (TFA) is a commonly used strong acid for this purpose. Milder acids like phosphoric acid or Lewis acids such as zinc bromide can also be effective, often offering greater selectivity.

-

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dichloromethane (DCM) are commonly used.

-

Temperature: Increasing the reaction temperature generally accelerates the deprotection rate. However, for sensitive substrates, reactions are often performed at room temperature or below to minimize side reactions.

-

Steric Hindrance: Steric hindrance around the tert-butyl group can affect the rate of cleavage.

-

Electronic Effects: The electronic nature of the substrate can influence the stability of the carbocation intermediate and thus the reaction rate.

Quantitative Data on Deprotection

The following tables summarize typical conditions for the deprotection of various tert-butyl protected functional groups.

Table 1: Common Acidic Conditions for Tert-Butyl Deprotection

| Functional Group | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Boc-amine | 25-50% TFA | DCM | Room Temp. | 1-2 h | >95 | [1] |

| tert-Butyl ester | 50% TFA | DCM | Room Temp. | 1-4 h | >90 | [1] |

| tert-Butyl ether | 85% aq. H₃PO₄ | Toluene | 50 °C | 12 h | ~90 | [2] |

| N-Boc-amine | 4 M HCl | Dioxane | Room Temp. | 1-2 h | >95 | [1] |

| tert-Butyl ester | ZnBr₂ | DCM | Room Temp. | 12-24 h | 70-95 | [3] |

Table 2: Relative Stability of Tert-Butyl Protecting Groups

| Protecting Group | Relative Stability to Acid | Common Deprotection Conditions |

| tert-Butyl Ester | Least Stable | Mild acids (e.g., 10% TFA in DCM, ZnBr₂) |

| tert-Butyl Carbamate (Boc) | Moderately Stable | Strong acids (e.g., 25-50% TFA in DCM, HCl in dioxane) |

| tert-Butyl Ether | Most Stable | Strong, forcing conditions (e.g., neat TFA, H₃PO₄ at elevated temp.) |

Experimental Protocols

5.1. General Protocol for TFA-Mediated Deprotection of a Boc-Protected Amine

This protocol describes a general procedure for the removal of a Boc protecting group from an amine using trifluoroacetic acid in dichloromethane.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional, as a scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

-

If using a scavenger, add triisopropylsilane (1-2 equivalents) to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (typically 25-50% v/v in DCM) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

-

Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

-

Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the deprotected amine.

5.2. Protocol for Selective Deprotection of a Tert-Butyl Ester using Zinc Bromide

This protocol is adapted from the work of Wu et al. and is useful for the selective cleavage of tert-butyl esters in the presence of other acid-labile groups.[3]

Materials:

-

Tert-butyl ester substrate

-

Zinc bromide (ZnBr₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the tert-butyl ester (1 equivalent) in anhydrous DCM, add zinc bromide (2-5 equivalents).

-

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the aqueous and organic layers. Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or recrystallization.

Conclusion

The tert-butyl protecting group is an indispensable tool in modern organic synthesis due to its unique combination of stability and controlled acid lability. A thorough understanding of the mechanisms of its acid-catalyzed cleavage, the factors influencing its reactivity, and the appropriate experimental conditions for its removal is crucial for the successful design and execution of complex synthetic strategies. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this versatile protecting group.

References

- 1. researchgate.net [researchgate.net]

- 2. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

O-tert-Butyl-L-tyrosine in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly in the synthesis of peptide-based therapeutics, the strategic use of protecting groups is fundamental to achieving high yields and purity. O-tert-Butyl-L-tyrosine, and its N-protected derivatives, are central to this endeavor. The tert-butyl group serves as a robust protecting shield for the reactive phenolic hydroxyl side chain of tyrosine, preventing unwanted side reactions during the intricate process of peptide chain elongation. This guide provides a comprehensive technical overview of the applications of this compound in drug development, with a focus on its role in solid-phase peptide synthesis (SPPS), detailed experimental protocols, and its utility in the synthesis of phosphotyrosine analogs for signaling pathway modulation.

The Core Role of the Tert-Butyl Protecting Group

The primary application of this compound in drug development is as a protected building block in peptide synthesis. The tert-butyl ether linkage to the tyrosine hydroxyl group is stable under a wide range of reaction conditions, yet it can be cleaved under specific acidic conditions, making it an ideal protecting group. This stability is crucial for the two major SPPS strategies: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistries.

-

In Fmoc-SPPS: The tert-butyl group is stable to the basic conditions (e.g., piperidine) used for the removal of the N-terminal Fmoc group in each cycle. It is then typically removed in the final cleavage step from the resin using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). This orthogonality is a cornerstone of the Fmoc/tBu strategy.

-

In Boc-SPPS: The tert-butyl group on the side chain is more stable to the mild acid used for N-terminal Boc group removal (e.g., 50% TFA in DCM). A very strong acid, such as hydrofluoric acid (HF), is required for the final cleavage of the peptide from the resin and the removal of the side-chain protecting group.

The prevention of side reactions, such as O-acylation of the tyrosine hydroxyl group, by the tert-butyl group leads to higher purity of the crude peptide product and simplifies downstream purification processes.

Data Presentation: Comparative Performance

The choice of protecting group strategy for tyrosine can significantly impact the outcome of peptide synthesis. The following tables summarize key quantitative data derived from comparative studies.

Table 1: Comparison of Boc- and Fmoc-SPPS Strategies for Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) Synthesis

| Parameter | Boc-SPPS with Boc-Tyr(tBu)-OH | Fmoc-SPPS with Fmoc-Tyr(tBu)-OH | Key Considerations |

| Crude Peptide Yield | ~60-70% | ~75-85% | Milder deprotection steps in Fmoc-SPPS can lead to less peptide chain loss. |

| Crude Peptide Purity | Lower | Higher | Milder Fmoc deprotection conditions often result in a cleaner crude product. |

| Deprotection Conditions | Nα-Boc: Strong acid (e.g., 50% TFA) Final Cleavage: Very strong acid (e.g., HF) | Nα-Fmoc: Base (e.g., 20% piperidine) Final Cleavage: Strong acid (e.g., 95% TFA) | Fmoc strategy avoids the use of highly hazardous HF. |

Table 2: Impact of Tyrosine Side-Chain Protecting Group on Crude Peptide Purity in Fmoc-SPPS

| Protecting Group | Tyrosine Derivative | Cleavage Conditions | Crude Peptide Purity (%) | Reference |

| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Strong acid (e.g., 95% TFA) | Lower | |

| Trityl (Trt) | Fmoc-Tyr(Trt)-OH | Mild acid (e.g., 1-5% TFA in DCM) | Higher | |

| 2-Chlorotrityl (2-Cl-Trt) | Fmoc-Tyr(2-Cl-Trt)-OH | Very mild acid (e.g., 1% TFA in DCM) | Highest |

Data derived from a comparative study synthesizing a model peptide containing Met, Trp, and Tyr residues.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound derivatives in peptide synthesis.

Synthesis of Fmoc-Tyr(tBu)-OH

This protocol describes the direct Fmocylation of this compound.

Materials:

-

This compound (H-Tyr(tBu)-OH)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

-

Aqueous dioxane or acetone/water mixture

-

1M Hydrochloric acid (HCl)

-

Ether or ethyl acetate

Procedure:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent mixture (e.g., aqueous dioxane).

-

Base Addition: Add sodium bicarbonate (2.0-3.0 equivalents) and stir until the starting material is fully dissolved and the pH is between 8 and 9.

-

Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-8 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove unreacted Fmoc-OSu.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1M HCl to precipitate the product.

-

Isolation: Collect the white solid by vacuum filtration and wash thoroughly with cold water.

Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-Tyr(tBu)-OH

This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH)

-

Peptide synthesis resin with a free N-terminal amine

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Coupling reagent (e.g., HBTU/HOBt)

-

Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with the deprotection solution for 3-5 minutes and drain.

-

Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF.

-

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Fmoc-SPPS Cycle

Caption: Iterative cycle of deprotection and coupling in Fmoc-based Solid-Phase Peptide Synthesis.

Signaling Pathway: Simplified Receptor Tyrosine Kinase (RTK) Pathway

Synthetic peptides containing phosphotyrosine, which are synthesized using protected tyrosine derivatives like Fmoc-Tyr(PO₃(tBu)₂)-OH, are invaluable tools for studying RTK signaling.

Caption: A simplified representation of a Receptor Tyrosine Kinase (RTK) signaling cascade.

Applications in Drug Development

The primary application of this compound is in the synthesis of peptide-based drugs. Its use ensures the correct sequence and purity of the final therapeutic agent. Furthermore, derivatives of this compound are instrumental in creating tools for drug discovery. For instance, the synthesis of phosphotyrosine-containing peptides allows for the study of kinase inhibitors and the development of drugs that target specific signaling pathways implicated in diseases like cancer. The tert-butyl protection strategy is also employed in the synthesis of phosphotyrosine analogues with enhanced metabolic stability, which are promising candidates for drug development.

Conclusion

This compound and its N-protected counterparts are indispensable tools in the arsenal of the medicinal chemist. The robust and orthogonal protection offered by the tert-butyl group for the tyrosine side chain is a cornerstone of modern solid-phase peptide synthesis. This enables the efficient and high-purity synthesis of complex peptide therapeutics and critical research tools for drug discovery. A thorough understanding of the principles of its use, as outlined in this guide, is essential for researchers and professionals aiming to advance the field of drug development.

O-tert-Butyl-L-tyrosine: A Preliminary Investigation for Neuroscience Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

O-tert-Butyl-L-tyrosine, a derivative of the catecholamine precursor L-tyrosine, presents a compelling yet underexplored avenue in neuroscience research. While primarily utilized as a protected amino acid in peptide synthesis, its structural modification—the addition of a tert-butyl group to the phenolic hydroxyl—suggests potential as a prodrug for enhancing L-tyrosine delivery to the central nervous system. This whitepaper synthesizes the foundational neurobiology of L-tyrosine, explores the physicochemical rationale for investigating its O-tert-butylated form, and provides a hypothetical framework for its preclinical evaluation. Detailed experimental protocols, prospective quantitative data, and conceptual diagrams are presented to guide researchers in exploring the neuropharmacological potential of this compound.

Introduction: The Rationale for this compound in Neuroscience

L-tyrosine is a crucial amino acid that serves as the rate-limiting precursor for the synthesis of key catecholamine neurotransmitters, including dopamine and norepinephrine.[1][2] These neurotransmitters are integral to numerous cognitive functions such as working memory, attention, and executive function, as well as mood regulation.[3] Consequently, increasing brain levels of L-tyrosine has been investigated as a therapeutic strategy for conditions associated with catecholamine depletion and to mitigate the effects of stress on cognitive performance.[1][4]

However, the transport of L-tyrosine across the blood-brain barrier (BBB) is mediated by the large neutral amino acid (LNAA) transporter, which it shares with other amino acids.[5][6] This can lead to competitive inhibition and limit its uptake into the brain. This compound, with its lipophilic tert-butyl group, is hypothesized to possess enhanced membrane permeability, potentially allowing for increased BBB penetration via passive diffusion or altered transporter affinity before being metabolized to L-tyrosine within the brain. This prodrug approach could offer a more efficient means of elevating central L-tyrosine levels. While direct neuropharmacological studies on this compound are scarce in published literature, its use as a building block in the synthesis of neuropeptides and other pharmaceuticals is well-documented.[7][8][9]

This guide outlines a prospective research program for the preliminary investigation of this compound in neuroscience, from basic physicochemical characterization to in vivo functional assays.

Potential Mechanism of Action: A Prodrug Hypothesis

The primary hypothesis for the utility of this compound in neuroscience is its function as a prodrug of L-tyrosine. The tert-butyl group is expected to be cleaved by metabolic enzymes within the brain, such as cytochrome P450s, to release L-tyrosine.

Signaling Pathway: Catecholamine Synthesis

The diagram below illustrates the proposed metabolic conversion of this compound and its entry into the canonical catecholamine synthesis pathway.

Caption: Proposed metabolic fate of this compound.

Prospective Quantitative Data

The following tables represent hypothetical data that would be critical to generate in a preliminary investigation of this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Physicochemical and Pharmacokinetic Properties (Hypothetical)

| Parameter | L-Tyrosine | This compound |

| Molecular Weight ( g/mol ) | 181.19 | 237.29 |

| LogP (Octanol/Water) | -2.26 | 0.5 (Estimated) |

| Aqueous Solubility (mg/mL) | 0.45 | 5.0 (Estimated) |

| Plasma Half-life (t½, hours) | 2.5 | 4.0 |

| Brain Tissue Concentration (Cmax, µg/g) | 15 | 45 |

| Bioavailability (Oral, %) | 40-60 | 60-80 |

Table 2: In Vitro Metabolic Stability (Hypothetical)

| System | This compound |

| Human Liver Microsomes (t½, min) | 45 |

| Human Brain Homogenate (t½, min) | 90 |

| Primary Metabolite | L-Tyrosine |

| Conversion Efficiency (%) | 85 |

Proposed Experimental Protocols

Detailed methodologies are crucial for the rigorous evaluation of this compound.

In Vitro BBB Permeability Assay

-

Objective: To assess the ability of this compound to cross the blood-brain barrier compared to L-tyrosine.

-

Method: A parallel artificial membrane permeability assay (PAMPA) or a cell-based model using immortalized human cerebral microvascular endothelial cells (hCMEC/D3) can be employed.

-

Culture hCMEC/D3 cells on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

-

Prepare solutions of L-tyrosine and this compound in a suitable buffer.

-

Add the test compounds to the apical (blood) side of the Transwell.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side.

-

Quantify the concentration of the parent compounds in the basolateral samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for each compound.

-

In Vivo Microdialysis for Brain Pharmacokinetics and Neurotransmitter Levels

-

Objective: To measure the concentration of this compound, its metabolite L-tyrosine, and resulting changes in dopamine and norepinephrine levels in the brain of a living animal.

-

Method:

-

Surgically implant a microdialysis guide cannula into the striatum or prefrontal cortex of adult male Wistar rats.

-

After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

-

Administer this compound or vehicle (e.g., intraperitoneally at 50 mg/kg).

-

Collect dialysate samples every 20 minutes for a period of 4 hours.

-

Analyze samples for this compound, L-tyrosine, dopamine, and norepinephrine concentrations using HPLC with electrochemical detection or LC-MS/MS.

-

Plot concentration-time curves and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).

-

Behavioral Assay: Forced Swim Test

-

Objective: To assess the potential antidepressant-like effects of this compound, which are hypothesized to be mediated by increased catecholamine levels.

-

Method:

-

Acclimate adult male C57BL/6 mice to the testing room.

-

Administer this compound (e.g., 25, 50, 100 mg/kg, i.p.) or vehicle 60 minutes before the test.

-

Place each mouse in a glass cylinder filled with water (25°C) for a 6-minute session.

-

Videotape the session and score the last 4 minutes for time spent immobile.

-

A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

-

Proposed Research Workflow and Logic

The following diagram outlines a logical progression for the preclinical investigation of this compound.

References

- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baseline-dependent effect of dopamine’s precursor L-tyrosine on working memory gating but not updating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of the Penetration of Blood-Borne Substances into the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

The Strategic Integration of O-tert-Butyl-L-tyrosine in Modern Therapeutic Agent Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the strategic use of chemically modified amino acids as building blocks is paramount to the synthesis of complex therapeutic agents, particularly peptide-based pharmaceuticals. Among these, O-tert-Butyl-L-tyrosine stands out as a critical component, enabling the efficient and reliable synthesis of numerous clinically significant drugs. The tert-butyl group serves as a robust protecting group for the phenolic hydroxyl moiety of L-tyrosine, a feature essential for preventing undesirable side reactions during solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the role of this compound in the development of therapeutic agents, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

The Pivotal Role of the tert-Butyl Protecting Group

The phenolic hydroxyl group of tyrosine is nucleophilic and can lead to unwanted side reactions, such as O-acylation, during the coupling of subsequent amino acids in peptide synthesis. The tert-butyl (tBu) group effectively masks this reactive site, offering several key advantages:

-

Acid Lability and Base Stability: The tBu group is stable under the basic conditions used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. However, it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. This orthogonality is a cornerstone of the widely adopted Fmoc/tBu SPPS strategy.

-

Prevention of Side Reactions: By shielding the hydroxyl group, the tBu ether linkage prevents O-acylation, ensuring the fidelity of the peptide sequence and simplifying purification.

-

Enhanced Solubility: The presence of the tert-butyl group can improve the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS.

Therapeutic Agents Incorporating this compound

The utility of this compound as a building block is exemplified by its incorporation into a range of therapeutic peptides that have reached clinical use. These include synthetic analogs of natural hormones and inhibitors of viral fusion.

Somatostatin Analogs: Lanreotide and Octreotide

Lanreotide and Octreotide are synthetic analogs of the natural hormone somatostatin, which regulates the endocrine system. They are primarily used in the treatment of acromegaly and neuroendocrine tumors. The synthesis of these complex cyclic peptides relies on the use of Fmoc-Tyr(tBu)-OH to ensure the correct assembly of the peptide chain.

Quantitative Data: Receptor Binding Affinity

| Therapeutic Agent | Receptor Subtype | Binding Affinity (IC50/Ki) |

| Octreotide | Somatostatin Receptor 2 (SSTR2) | High affinity (IC50: 1.3 nM for In-DTPA-[Tyr3]-octreotate, 1.6 nM for Y-DOTA-[Tyr3]-octreotate, 0.2 nM for Ga-DOTA-[Tyr3]-octreotate)[1] |

| Somatostatin Receptor 3 (SSTR3) | Moderate affinity[2][3] | |

| Somatostatin Receptor 5 (SSTR5) | High affinity[2][3] | |

| Lanreotide | Somatostatin Receptor 2 (SSTR2) | High affinity[3] |

| Somatostatin Receptor 5 (SSTR5) | High affinity (IC50: 16 nM for Y-DOTA-lanreotide)[1][3] |

Pharmacokinetic Profiles

| Therapeutic Agent | Key Pharmacokinetic Parameters |

| Lanreotide | Half-life: 23-30 days (depot formulation).[4] Cmax: 5.8 ± 4 µg/L (SC) vs 6.8 ± 3 µg/L (IM) for 60 mg dose.[4][5] Tmax: 8 hours (SC) vs 16 hours (IM).[5] Steady-state trough concentrations: 5.3 to 8.6 ng/mL (120 mg every 4 weeks).[6] |

| Octreotide | Half-life: ~100 minutes.[7] Bioavailability: ~100% (subcutaneous).[7] Volume of Distribution: 18 to 30 L.[7] Clearance: ~160 ml/min.[7] For a 30 mg microencapsulated formulation, the apparent half-life is 169 hours.[8] |

Gonadotropin-Releasing Hormone (GnRH) Agonist: Leuprolide

Leuprolide is a synthetic GnRH agonist used to treat prostate cancer, endometriosis, and central precocious puberty. Its synthesis involves the sequential addition of amino acids, including a protected tyrosine, onto a solid support.

Pharmacokinetic Profile

| Therapeutic Agent | Key Pharmacokinetic Parameters |

| Leuprolide | Half-life: Approximately 3 hours. Volume of Distribution: 27 L.[9] Clearance: 7.6 L/h.[9] Depot formulations provide sustained release over 1 to 6 months. |

HIV Fusion Inhibitor: Enfuvirtide

Enfuvirtide is a synthetic 36-amino acid peptide that inhibits the fusion of HIV-1 with host cells. It is used in combination with other antiretroviral agents for the treatment of HIV infection. The complexity of this peptide necessitates a carefully planned SPPS strategy, including the use of Fmoc-Tyr(tBu)-OH.

Quantitative Data: Antiviral Activity

| Therapeutic Agent | Parameter | Value |

| Enfuvirtide | IC50 (in vitro HIV-1 infection model) | 0.0453 µM (biosynthetic) vs. 0.0180 µM (standard)[10][11] |

Pharmacokinetic Profile

| Therapeutic Agent | Key Pharmacokinetic Parameters |

| Enfuvirtide | Bioavailability: 84.3% (subcutaneous).[12][13] Half-life: 3.8 hours.[12][14] Volume of Distribution: 5.48 L.[14] Clearance: 1.4 L/h.[14] Protein Binding: 92%.[14][15] |

Signaling Pathways and Mechanisms of Action

Caption: Signaling pathway of Lanreotide and Octreotide.

Lanreotide and Octreotide exert their therapeutic effects by binding to somatostatin receptors (SSTRs), primarily subtypes 2 and 5.[3][16] This interaction activates an inhibitory G-protein, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] The reduction in cAMP suppresses the secretion of various hormones, including growth hormone (GH), insulin, and glucagon, and inhibits cell proliferation.[16][17][18]

Caption: Mechanism of action of Leuprolide.